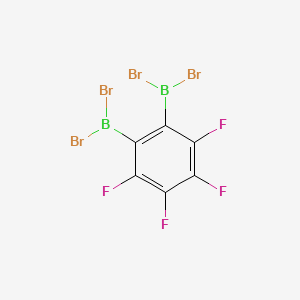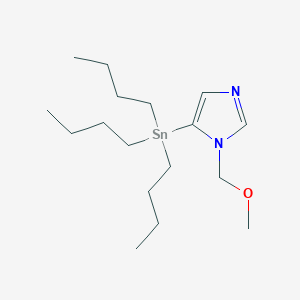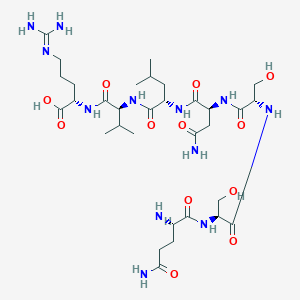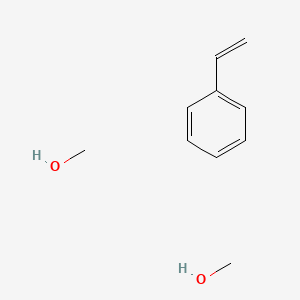
(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol is an organic compound characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further connected to a propane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyl Ether: The first step involves the formation of the benzyl ether by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting benzyl ether is then subjected to reduction using a reducing agent like sodium borohydride to obtain the corresponding alcohol.
Epoxidation: The alcohol is then converted to an epoxide using an oxidizing agent such as m-chloroperbenzoic acid.
Ring Opening: The epoxide is finally subjected to ring-opening using a nucleophile like water or an alcohol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-(4-methoxyphenyl)propane-1,2-diol: Similar structure but lacks the phenylmethoxy group.
(2S)-3-(4-hydroxyphenyl)propane-1,2-diol: Similar structure but has a hydroxyl group instead of the phenylmethoxy group.
Uniqueness
(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
492433-18-8 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c17-11-15(18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,17-18H,10-12H2/t15-/m0/s1 |
Clé InChI |
VHBLTJCTZBSWQK-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CO)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
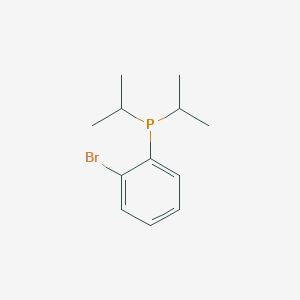
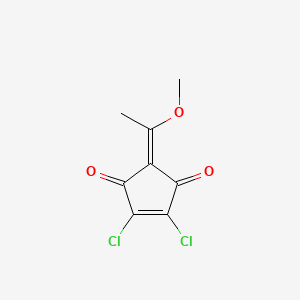
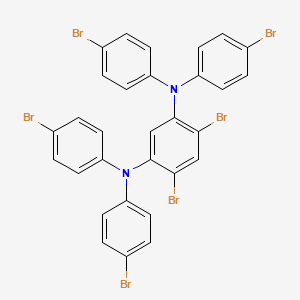
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
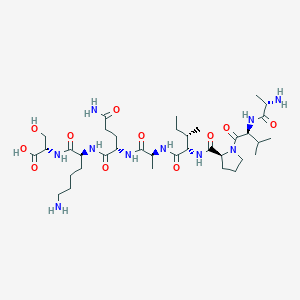
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
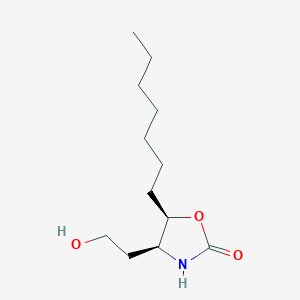

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
